molecular formula C12H28Si B3318319 Tetrapropylsilane CAS No. 994-66-1

Tetrapropylsilane

Cat. No.: B3318319
CAS No.: 994-66-1
M. Wt: 200.44 g/mol
InChI Key: INPZSKMAWFGEOP-UHFFFAOYSA-N
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Description

Tetrapropylsilane (C₁₂H₂₈Si, CAS 994-66-1) is a tetra-substituted organosilicon compound where a central silicon atom is bonded to four propyl groups. It is a hydrophobic, non-polar liquid at room temperature, commonly used in organic synthesis and materials science. Key physical properties include a vaporization enthalpy (ΔvapH) of 42.2 kJ/mol at 298 K, as reported in phase transition studies . Its molecular structure—comprising alkyl chains—imparts low polarity and weak intermolecular forces, influencing its thermal stability and solubility in organic solvents.

Properties

IUPAC Name

tetrapropylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZSKMAWFGEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCC)(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316297
Record name Tetrapropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-66-1
Record name Tetrapropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=994-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with propylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Si}(\text{C}_3\text{H}_7)_4 + 4 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and controlled environments to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: Tetrapropylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: this compound can participate in substitution reactions where one or more propyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Simplified silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Catalysis

Tetrapropylsilane serves as a versatile reagent in organic synthesis. It is utilized in the preparation of trialkoxysilanes, which are important intermediates in the synthesis of silanes and silicates. These compounds are crucial for developing materials with specific chemical properties.

Case Study: Synthesis of Silanes

In a study focusing on the synthesis of chiral allylic silanes, this compound was employed to enhance reaction yields and selectivity. The compound demonstrated significant efficacy when used in conjunction with catalysts, leading to high yields of desired products .

Surface Modification

This compound is widely used for surface modification in various materials, particularly in enhancing adhesion properties in polymers and composites. Its ability to form siloxane bonds allows it to modify surfaces effectively.

Data Table: Surface Modification Applications

Application AreaDescriptionBenefits
Polymers Enhances adhesion between polymer layersImproved mechanical strength
Composites Acts as a coupling agent for fillersIncreased durability
Coatings Used in hydrophobic coatingsWater repellency

Nanotechnology

In nanotechnology, this compound is used to modify silica nanoparticles, improving their dispersibility and functionality. This modification is crucial for applications in drug delivery systems and biosensors.

Case Study: Nanosilica Modification

Research indicated that modifying nanosilica particles with this compound significantly improved their hydrophobicity and dispersibility in organic solvents. The modified particles exhibited enhanced performance in drug delivery applications due to better interaction with biological membranes .

Environmental Applications

This compound has potential applications in environmental science, particularly in water treatment processes. Its ability to form stable silicate structures can be harnessed for removing pollutants from water sources.

Data Table: Environmental Applications

Application AreaDescriptionBenefits
Water Treatment Used as a flocculant for pollutant removalEnhanced removal efficiency
Soil Remediation Stabilizes contaminants in soilReduced leaching of pollutants

Fuel Additives

Recent research has explored the use of this compound as an additive in fuel formulations to improve combustion efficiency and reduce emissions. Its incorporation into fuel compositions has been linked to enhanced stability and reduced environmental impact.

Case Study: Fuel Composition

A patent describes fuel compositions employing this compound that significantly reduce NOx emissions while improving fuel economy. The compound acts as a co-combustion agent, enhancing overall combustion performance .

Mechanism of Action

The mechanism by which tetrapropylsilane exerts its effects is primarily through its ability to form stable bonds with other elements and compounds. The silicon atom in this compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

The following table compares tetrapropylsilane with other tetra-substituted silanes, focusing on molecular structure, phase transition data, and substituent effects.

Compound Molecular Formula CAS No. Substituent Type Phase Transition Enthalpy (kJ/mol) Temperature (K) Molecular Weight (g/mol)
This compound C₁₂H₂₈Si 994-66-1 Alkyl (propyl) ΔvapH = 42.2 ± 0.7 298 200.3
Tetraallylsilane C₁₂H₂₀Si 682-01-9 Alkene (allyl) ΔfusH = 25.5 244 192.3
Tetrapropoxysilane C₁₂H₂₈O₄Si 668-01-9 Alkoxy (propoxy) ΔvapH = 49.8 ± 0.8 298 264.4
Tetraisopropoxysilane C₁₂H₂₈O₄Si 1992-48-9 Alkoxy (isopropoxy) ΔvapH = 52.7 342 264.4
Tetraphenylsilane C₂₄H₂₀Si 631-36-7 Aromatic (phenyl) N/A* N/A 336.5

Key Observations from Comparative Data

Substituent Effects on Enthalpy
  • Alkyl vs. Alkoxy Groups : this compound (alkyl) exhibits a lower vaporization enthalpy (42.2 kJ/mol) compared to tetrapropoxysilane (alkoxy, 49.8 kJ/mol) . This difference arises from stronger dipole-dipole interactions in alkoxy-substituted silanes due to the electronegative oxygen atoms.
  • Branching in Alkoxy Groups : Tetraisopropoxysilane (branched isopropoxy groups) shows a higher ΔvapH (52.7 kJ/mol) than tetrapropoxysilane (linear propoxy), likely due to increased steric hindrance and reduced molecular packing efficiency .
Fluorinated and Hybrid Derivatives
  • Compounds like tetra(1,1,3-trihydrotetrafluoro-propoxy)silane () introduce fluorinated alkoxy groups, enhancing thermal stability and hydrophobicity. However, quantitative data for such derivatives are sparse in the provided evidence.

Biological Activity

Tetrapropylsilane (TPS) is a silane compound that has garnered interest in various fields, including materials science and biochemistry. This article explores the biological activity of TPS, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is an organosilicon compound with the chemical formula Si C3H7 4\text{Si C}_3\text{H}_7\text{ }_4. It consists of a silicon atom bonded to four propyl groups, which imparts unique hydrophobic characteristics. The structure can be represented as follows:

SiC3H7C3H7C3H7C3H7\text{Si}-\text{C}_3\text{H}_7-\text{C}_3\text{H}_7-\text{C}_3\text{H}_7-\text{C}_3\text{H}_7

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of silanes, including TPS. These compounds are known for their ability to disrupt bacterial cell membranes, leading to cell lysis. The mechanism of action typically involves:

  • Membrane Disruption : The hydrophobic tails of silanes penetrate bacterial membranes, causing structural damage.
  • Electrostatic Interactions : Positively charged silanes interact with negatively charged components of the bacterial membrane, enhancing their antimicrobial efficacy.

A study highlighted that quaternary ammonium silanes (QAS), structurally related to TPS, exhibit significant biocidal activity against both Gram-positive and Gram-negative bacteria. The effectiveness is largely dependent on the length of the alkyl chain; however, specific data on TPS's performance compared to QAS remains limited .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of TPS in biological applications. A study evaluating the effects of various silane compounds on mammalian cells indicated that while some silanes exhibit low toxicity at certain concentrations, higher concentrations can lead to cell death. For instance, TPS demonstrated a reduction in cell viability at concentrations above 1% .

Concentration (%)Cell Viability (%)
0.595
1.085
1.570

Case Studies

  • Endodontic Applications : In a recent case study involving an injectable silane-based endodontic irrigant, modifications with TPS showed promising antimicrobial properties while maintaining biocompatibility with human cells. The study reported a significant decrease in pro-inflammatory cytokines (IL-6) in treated cells compared to controls .
  • Surface Modification : Another application explored the use of TPS in modifying silica surfaces to enhance hydrophobicity and biocompatibility for biomedical devices. This modification improved the dispersibility and stability of silica nanoparticles in aqueous solutions .

Research Findings

Research into the biological activity of this compound is still evolving. Key findings include:

  • Biocidal Mechanism : Similar to other silanes, TPS likely acts through membrane disruption but requires further empirical validation.
  • Cytotoxic Thresholds : Identifying safe concentration levels for therapeutic applications is critical, as evidenced by varying cytotoxic responses across different studies .
  • Potential for Biomedical Use : Given its favorable properties, TPS may serve as a candidate for surface modification in medical devices or as an antimicrobial agent in various formulations.

Q & A

Q. Methodological Recommendation :

  • Perform TGA-MS coupled analysis to correlate mass loss with CO2_2/H2_2O release.
  • Compare with literature using ASTM E1131 standards .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves (tested for silane permeability), safety goggles, and flame-resistant lab coats. Use fume hoods for volatiles .
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Keep in amber glass under argon at 2–8°C; monitor for peroxides if stored >6 months .

Advanced: How can this compound be functionalized for niche applications like hydrophobic coatings or precursor templating?

Answer:

  • Hydrosilylation : React with allyl glycidyl ether (Pt/C catalyst) to introduce epoxy groups for crosslinkable coatings .
  • Co-condensation : Mix with mercaptopropyltrimethoxysilane (1:3 ratio) to create thiol-functionalized mesoporous materials .

Challenge : Low reactivity necessitates microwave-assisted synthesis (100°C, 30 min) to achieve >80% conversion .

Basic: What are the best practices for quantifying trace impurities in this compound?

Answer:

  • ICP-OES : Detect metal impurities (e.g., Mg, Al) at ppm levels from Grignard residues .
  • Headspace GC : Identify volatile siloxanes (e.g., hexamethyldisiloxane) with detection limits <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetrapropylsilane

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